5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline
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Overview
Description
5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with isoindoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted by nucleophiles in the presence of catalysts or under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 5-(2-Chloro-5-(trifluoromethyl)phenyl)furfural
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Comparison: 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline is unique due to its isoindoline structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1206970-34-4 |
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Molecular Formula |
C15H11ClF3N |
Molecular Weight |
297.70 g/mol |
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2 |
InChI Key |
RWCIBMPIGBNZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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